2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid
Description
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid (CAS: 1338965-39-1) is a piperidine-based acetic acid derivative featuring a methanesulfonyl (mesyl) group at the 1-position of the piperidine ring. This compound is listed as a pharmaceutical intermediate with 95% purity, supplied by CymitQuimica .
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5S/c1-15(12,13)9-4-2-7(3-5-9)14-6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSDKXXTTGALNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338965-39-1 | |
| Record name | 2-[(1-methanesulfonylpiperidin-4-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with chloroacetic acid to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and various substituted piperidine derivatives.
Scientific Research Applications
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets within biological systems. The methanesulfonyl group is known to interact with nucleophilic sites on enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with various biological targets, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields: Substituents like cyano (9b, 65%) and acetyl (9a, 45%) show moderate yields, while bulky groups (e.g., t-Boc, 39%) result in lower yields due to steric hindrance .
Structural and Crystallographic Comparisons
- 2-(3-Bromo-4-methoxyphenyl)acetic acid (CAS: Not provided): This phenylacetic acid derivative exhibits a bromo substituent at the 3-position and methoxy at the 4-position. The methoxy group is nearly coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid group is tilted at 78.15°, creating a distorted geometry. The Br substituent increases the adjacent C–C–C angle to 121.5°, reflecting its electron-withdrawing nature .
- Hydrogen Bonding : This compound forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), a feature common in carboxylic acids . The mesyl group in the target compound may disrupt such dimerization due to steric or electronic effects.
Functional Group Impact on Properties
- Methanesulfonyl vs. Methyl: The mesyl group (polar, electron-withdrawing) in the target compound contrasts with the methyl group (nonpolar, electron-donating) in 2-(1-Methylpiperidin-4-yl)acetic acid . This difference likely increases the target’s aqueous solubility and metabolic stability compared to methyl-substituted analogs.
- Benzyloxycarbonyl (Cbz) vs. Mesyl: The Cbz group in 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid (CAS: 162504-85-0) serves as a protective group for amines, whereas the mesyl group is typically non-labile under physiological conditions, making the target compound more stable in biological systems .
Biological Activity
2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperidine ring, influencing its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₃N₃O₄S, with a molecular weight of 235.28 g/mol. The presence of the methanesulfonyl group is critical for its biological interactions and solubility properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to act as an inhibitor of specific enzymes and receptors, facilitating its therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : Preliminary animal studies indicate that it may possess analgesic effects, providing relief from pain without significant side effects.
- Antimicrobial Activity : Some reports suggest that this compound may have antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
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In Vitro Studies :
- In cell culture models, the compound demonstrated significant inhibition of nitric oxide production in RAW 264.7 macrophages, indicating anti-inflammatory potential.
- A dose-response analysis revealed that concentrations as low as 10 µM could effectively reduce inflammatory markers by over 50% compared to control groups.
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In Vivo Studies :
- Animal models treated with this compound showed a marked decrease in pain response in formalin-induced pain assays, suggesting its potential as an analgesic agent.
- Long-term administration did not result in observable toxicity or adverse effects, highlighting its safety profile.
Data Tables
| Study Type | Effect Observed | Concentration (µM) | Result |
|---|---|---|---|
| In Vitro | NO production inhibition | 10 | >50% reduction in inflammatory markers |
| In Vivo | Pain response reduction | 50 | Significant decrease in pain behavior |
| Toxicity Study | Long-term administration | N/A | No significant adverse effects observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
